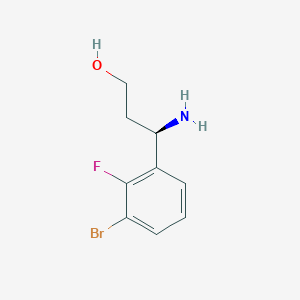

(3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL

CAS No.:

Cat. No.: VC17844859

Molecular Formula: C9H11BrFNO

Molecular Weight: 248.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrFNO |

|---|---|

| Molecular Weight | 248.09 g/mol |

| IUPAC Name | (3R)-3-amino-3-(3-bromo-2-fluorophenyl)propan-1-ol |

| Standard InChI | InChI=1S/C9H11BrFNO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m1/s1 |

| Standard InChI Key | VOSFCMPIVANUEL-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC(=C(C(=C1)Br)F)[C@@H](CCO)N |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)C(CCO)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL is defined by its IUPAC name, (3R)-3-amino-3-(3-bromo-2-fluorophenyl)propan-1-ol, and exhibits the SMILES notation C1=CC(=C(C(=C1)Br)F)[C@@H](CCO)N . The stereocenter at the third carbon of the propane chain confers chirality, critical for its interactions with biological targets. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.09 g/mol |

| Halogen Substitution | 3-Bromo, 2-fluoro |

| Chirality | (R)-configuration at C3 |

The fluorine atom’s electronegativity and the bromine atom’s polarizability contribute to distinct electronic effects, influencing both solubility and reactivity .

Spectroscopic and Stereochemical Analysis

The compound’s 3D conformation, accessible via PubChem’s interactive models , reveals a planar phenyl ring with halogen atoms ortho to each other. Nuclear magnetic resonance (NMR) data for analogous compounds suggest that the amino and hydroxyl groups engage in intramolecular hydrogen bonding, stabilizing specific conformations . The (R)-configuration ensures enantioselective interactions, a property leveraged in asymmetric synthesis .

Synthetic Routes and Optimization

Condensation-Reduction Methodology

A widely applicable synthesis involves a two-step process:

-

Condensation: 3-Bromo-2-fluorobenzaldehyde reacts with malonic acid in the presence of ammonium acetate, forming 3-amino-3-(3-bromo-2-fluorophenyl)propionic acid .

-

Reduction: The carboxylic acid intermediate is reduced using lithium aluminum hydride () in tetrahydrofuran (THF), yielding the target amino alcohol .

Key Reaction Conditions:

-

Solvent: Ethanol for condensation; THF for reduction.

-

Temperature: Reflux for condensation; 0°C initially for reduction.

Industrial Scalability Challenges

Industrial production faces hurdles in maintaining stereochemical purity. Automated systems employing chiral catalysts or enzymes (e.g., ketoreductases) are under investigation to enhance enantiomeric excess (ee). For example, lipase-mediated resolution of racemic mixtures has achieved ee values >95% in related compounds .

Comparative Analysis with Structural Analogs

Impact of Halogen Position on Reactivity

The table below contrasts (3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL with its 3-bromo and 3-bromo-4-fluoro analogs:

The 2-fluoro substitution enhances dipole moments and steric hindrance, improving target selectivity compared to the 4-fluoro analog .

Applications in Medicinal Chemistry

Chiral Building Block for Drug Synthesis

The compound serves as a precursor in synthesizing β-blockers and antipsychotics. For example, its hydroxyl group can be esterified to prodrugs with improved blood-brain barrier penetration .

Probe for Protein-Ligand Studies

Fluorine’s NMR-active nucleus () allows real-time tracking of ligand-receptor binding. Recent work utilized this compound to map allosteric sites in tyrosine kinases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume